Hydroxyoctadecanoic acid

Description

The exact mass of the compound 6-Hydroxyoctadecanoic acid is 300.26644501 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Hydroxyoctadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxyoctadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

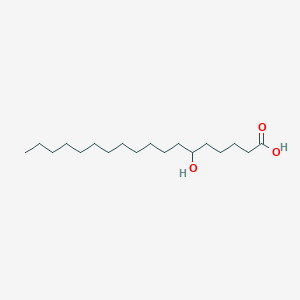

IUPAC Name |

6-hydroxyoctadecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-14-17(19)15-12-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKCZUOSRQSRHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3158-47-2, 1330-70-7 |

Source

|

| Record name | 6-Hydroxyoctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3158-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyoctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: The Significance of HODEs in Biological Systems

An In-Depth Technical Guide to the Biological Synthesis of 9-HODE and 13-HODE

Hydroxyoctadecadienoic acids (HODEs) are a class of oxidized lipid metabolites derived from linoleic acid (LA), the most abundant polyunsaturated fatty acid in the Western diet and in atherosclerotic plaques.[1][2][3] The two primary regioisomers, 9-HODE and 13-HODE, are not merely byproducts of oxidative stress but are now recognized as critical signaling molecules involved in a myriad of physiological and pathological processes. Their accumulation is noted in numerous conditions, including atherosclerosis, inflammation, diabetes, and various cancers.[2][4][5][6]

These molecules are generated through distinct enzymatic pathways involving lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes, as well as through non-enzymatic free radical-mediated oxidation.[7][8] The specific pathway of formation is of paramount importance, as it dictates the stereochemistry (S or R configuration) of the resulting HODE, which in turn determines its biological activity and receptor engagement. For instance, 9(S)-HODE is a potent agonist for the G protein-coupled receptor GPR132 (G2A), a key mediator of pro-inflammatory responses, while 13-HODE is a much weaker activator.[9]

This guide provides a detailed exploration of the core synthesis pathways of 9-HODE and 13-HODE, offers field-proven insights into their experimental analysis, and presents validated protocols for their study, aimed at researchers, scientists, and drug development professionals in the field of lipid signaling.

Part 1: The Core Synthesis Pathways

The generation of 9-HODE and 13-HODE from linoleic acid can be broadly categorized into enzymatic and non-enzymatic routes. The context, such as the cell type and the presence of inflammatory or oxidative stress, dictates which pathway predominates.

The Lipoxygenase (LOX) Pathway

Lipoxygenases are non-heme iron-containing enzymes that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids.[10][11]

-

15-Lipoxygenase-1 (15-LOX-1 or ALOX15): The Primary 13-HODE Synthesizer The human 15-LOX-1 enzyme exhibits a strong preference for linoleic acid as its substrate over arachidonic acid.[6] It acts with high regio- and stereospecificity to convert LA almost exclusively into 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE).[2][12] This unstable hydroperoxide is rapidly reduced in cells by peroxidases, such as glutathione peroxidase, to the more stable 13(S)-HODE.[10][13] This enzymatic pathway is particularly significant in macrophages and is considered a key process in early-stage atherosclerosis, where 13-HODE may initially have protective roles.[2][3] Human eosinophils and neutrophils are also capable of metabolizing LA into its 13-hydroxy derivative via the 15-lipoxygenase pathway.[14][15]

-

Other LOX Isoforms in HODE Synthesis While 15-LOX-1 is central to 13(S)-HODE production, other LOX enzymes contribute to the HODE pool. For instance, 12R-LOX, found in the epidermis, can react with linoleate to produce 9R-HPODE, which is subsequently converted to 9(R)-HODE.[11][16] Certain plant lipoxygenases, such as those from tomatoes, predominantly produce the 9(S)-hydroperoxy intermediate, 9(S)-HPODE, which is then reduced to 9(S)-HODE.[17]

The Cyclooxygenase (COX) Pathway

The cyclooxygenase enzymes, COX-1 and COX-2, are best known for converting arachidonic acid into prostaglandins.[18] However, they can also utilize linoleic acid as a substrate, though typically with lower efficiency.[19]

-

Mechanism and Products: Both COX isoforms metabolize linoleic acid to form hydroperoxy intermediates.[4][18] This process yields predominantly 9(R)-HpODE and 13(S)-HpODE, which are then reduced to 9(R)-HODE and 13(S)-HODE, respectively.[4][17] Studies have shown that 13-HODE is the main product of this pathway, with COX-2 exhibiting a greater preference for linoleic acid compared to COX-1.[4][18] This pathway contributes to the cellular pool of HODEs, particularly in cells expressing high levels of COX enzymes, such as during inflammation.

The Non-Enzymatic (Free Radical) Pathway

Under conditions of heightened oxidative stress, linoleic acid can be oxidized non-enzymatically through free radical-mediated reactions. [12]

-

Mechanism and Products: This pathway is initiated by reactive oxygen species (ROS) and results in the formation of hydroperoxides. A key characteristic of this mechanism is the production of an approximately equal mixture of 9-HODE and 13-HODE. [2][3]Furthermore, the products are racemic, containing equal amounts of the S and R stereoisomers. [5][12]This non-enzymatic route is particularly relevant in the pathology of advanced diseases. For example, while early atherosclerotic lesions show a predominance of enzymatically produced 13-HODE, advanced lesions contain roughly equal amounts of 9-HODE and 13-HODE, indicative of non-enzymatic synthesis. [2][3]

Part 2: Comparative Summary and Methodologies

Data Presentation: Comparison of Synthesis Pathways

The choice of analytical strategy and the interpretation of results depend heavily on understanding the distinct signatures of each synthesis pathway.

| Pathway | Primary Enzyme(s) | Primary Product(s) | Stereospecificity | Key Biological Context |

| Lipoxygenase | 15-LOX-1 (ALOX15) | 13(S)-HODE | Highly stereospecific (S) | Early atherosclerosis, inflammation, macrophages, eosinophils [2][3][14] |

| Cyclooxygenase | COX-1, COX-2 | 13(S)-HODE > 9(R)-HODE | Stereospecific (S for 13, R for 9) | Inflammatory responses, cells expressing COX enzymes [4][18] |

| Cytochrome P450 | Microsomal CYPs | 9-HODE and 13-HODE | Racemic, often R-dominant (e.g., 80:20 R:S) | Hepatic metabolism, xenobiotic response [4][12] |

| Non-Enzymatic | None (ROS-mediated) | ~1:1 mixture of 9-HODE and 13-HODE | Racemic (equal S and R) | Advanced oxidative stress, late-stage atherosclerosis [2][5][12] |

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of 9(S)-HODE

This protocol leverages the specificity of plant-based lipoxygenase to produce the hydroperoxide intermediate, followed by chemical reduction. This approach is fundamental for generating standards for analytical assays and for studying the specific biological effects of a single stereoisomer. [17]

-

Rationale: Using a specific 9S-lipoxygenase (e.g., from tomatoes) ensures the production of the 9(S)-HPODE precursor with high enantiomeric purity. Chemical reduction with stannous chloride (SnCl₂) is a reliable method to convert the unstable hydroperoxide to the stable alcohol (HODE) without altering the stereochemistry.

-

Step-by-Step Methodology:

-

Enzyme Preparation: Homogenize 500g of fresh tomatoes in 250 mL of 0.1 M phosphate buffer (pH 5.6) at 4°C. Filter the homogenate through cheesecloth to remove solids. The resulting crude extract contains the 9S-lipoxygenase. [17] 2. Substrate Preparation: Suspend 500 mg of linoleic acid in 150 mL of 0.1 M phosphate buffer (pH 5.6) containing 0.5 mL of Tween 20. Sonicate briefly to create a fine emulsion.

-

Enzymatic Reaction: Combine the tomato homogenate with the linoleic acid suspension. Stir the mixture vigorously while bubbling air or oxygen through it for 3-5 hours at room temperature. Monitor the reaction by observing the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the HPODE product. [20] 4. Reaction Termination and Extraction: Stop the reaction by acidifying the mixture to pH 3 with 2 N HCl. Extract the lipids three times with an equal volume of diethyl ether or ethyl acetate. Combine the organic layers and evaporate the solvent under reduced pressure. The crude product is primarily 9(S)-HPODE.

-

Chemical Reduction: Dissolve the crude 9(S)-HPODE in a mixture of chloroform (50 mL), methanol (100 mL), and water (40 mL). Add a solution of 1.0 g of stannous chloride (SnCl₂·2H₂O) in 5 mL of methanol. Stir the reaction for 1 hour at room temperature. [17] 6. Purification: Extract the resulting 9(S)-HODE from the reaction mixture. Purify the final product using silica gel column chromatography or high-performance liquid chromatography (HPLC) on a silica column, eluting with a hexane:isopropanol:acetic acid gradient. [20] Protocol 2: Quantification of HODEs in Plasma by LC-MS/MS

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of lipid metabolites like HODEs from complex biological matrices. [21]

-

Rationale: This method provides high specificity by separating isomers chromatographically and then identifying them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. The use of a deuterated internal standard (e.g., 9-HODE-d4) is critical for self-validation, as it corrects for variations in sample extraction efficiency and instrument response, ensuring accurate quantification.

-

Step-by-Step Workflow:

-

Sample Preparation (Lipid Extraction): a. To 100 µL of plasma, add 5 µL of an internal standard solution (e.g., a mix of deuterated HODEs at 1 µg/mL). b. Add 500 µL of a cold (-20°C) solution of 10% v/v acetic acid in methanol to precipitate proteins. Vortex for 30 seconds. c. Add 1.0 mL of hexane to extract the lipids. Vortex vigorously for 2 minutes. d. Centrifuge at 2500 x g for 10 minutes at 4°C to separate the phases. [21] e. Carefully transfer the upper organic (hexane) layer to a clean tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen. g. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis. [21] 2. LC-MS/MS Analysis: a. Chromatographic Separation: Use a C18 reverse-phase column to separate 9-HODE and 13-HODE isomers. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol with 0.1% formic acid (Solvent B) is typically employed. b. Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. c. MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard. For HODEs (precursor ion [M-H]⁻ ≈ m/z 295.2), characteristic product ions are monitored for quantification and confirmation.

-

Data Analysis: Quantify the concentration of each HODE isomer by calculating the peak area ratio of the endogenous analyte to its corresponding deuterated internal standard and comparing this ratio to a standard curve prepared with known concentrations of analytical standards. [22]

-

References

-

Wikipedia. 9-Hydroxyoctadecadienoic acid. [Link]

-

Thompson, Z. et al. (2021). Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies. PMC - NIH. [Link]

-

Ghuge, A. et al. (2018). The Oxidized Linoleic Acid Metabolite-Cytochrome P450 System is Active in Biopsies from Patients with Inflammatory Dental Pain. PMC - NIH. [Link]

-

Gautam, T. & Schwartz, E. (2006). Lipoxygenase Pathways as Mediators of Early Inflammatory Events in Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. [https://www.ahajournals.org/doi/10.1161/01.ATV.0000222880.0 lipoxygenase.09]([Link] lipoxygenase.09)

-

Waddington, K. E. et al. (2010). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. PMC - PubMed Central. [Link]

-

Fuerstenbrand, H. et al. (2020). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. MDPI. [Link]

-

Wikipedia. 13-Hydroxyoctadecadienoic acid. [Link]

-

Gopaul, T. K. et al. (2015). Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. PMC - NIH. [Link]

-

ResearchGate. Cytochrome P450 epoxygenase-associated metabolism of linoleic... [Link]

-

Mashima, R. & Okuyama, T. (2015). The role of lipoxygenases in pathophysiology; new insights and future perspectives. PMC. [Link]

-

Samdani, T. N. et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

-

ResearchGate. (2010). Hydroxyoctadecadienoic acids: Novel regulators of macrophage differentiation and atherogenesis. [Link]

-

Verhagen, J. et al. (1984). Metabolic profile of linoleic acid in porcine leukocytes through the lipoxygenase pathway. PubMed. [Link]

-

Tong, W. G. et al. (2002). Lipoxygenase and cyclooxygenase metabolism: new insights in treatment and chemoprevention of pancreatic cancer. PMC - PubMed Central. [Link]

-

Tanioka, T. et al. (2000). Role of Linoleic Acid Hydroperoxide Preformed by Cyclooxygenase-1 or -2 on the Regulation of Prostaglandin Formation from Arachidonic Acid by the Respective Enzyme. PMC. [Link]

-

Arnold, C. et al. (2010). Role of cytochrome P450 enzymes in the bioactivation of polyunsaturated fatty acids. PubMed. [Link]

-

ResearchGate. Linoleic acid-derived oxylipins. 9-HODE and 13-HODE are also produced... [Link]

-

Shin, S. et al. (2008). Purification and Identification of Linoleic Acid Hydroperoxides Generated by Soybean Seed Lipoxygenases 2 and 3. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

-

Le Faouder, P. et al. (2013). Biosynthesis of the Novel Endogenous 15-Lipoxygenase Metabolites N-13-Hydroxy-octodecadienoyl-ethanolamine and 13-Hydroxy-octodecadienoyl-glycerol by Human Neutrophils and Eosinophils. PMC - NIH. [Link]

-

Wikipedia. Linoleic acid. [Link]

-

Yuan, Z. et al. (2014). Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS). NIH. [Link]

-

Zhang, Y. et al. (2022). The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses. PubMed Central. [Link]

-

Xu, J. et al. (2022). Hepatic overproduction of 13-HODE due to ALOX15 upregulation contributes to alcohol-induced liver injury in mice. PMC - PubMed Central. [Link]

-

Oliw, E. H. et al. (2013). Robust Inhibitory Effects of Conjugated Linolenic Acids on a Cyclooxygenase-related Linoleate 10S-Dioxygenase: Comparison with COX-1 and COX-2. NIH. [Link]

-

Xiong, Q. et al. Simultaneous measurement of four hydroxyoctadecadienoic acid isomers in meat products by normal-phase high performance liquid chromatography. [Link]

-

Kiefer, J. R. et al. (2001). Structure of Eicosapentaenoic and Linoleic Acids in the Cyclooxygenase Site of Prostaglandin Endoperoxide H Synthase-1. Semantic Scholar. [Link]

-

Spiteller, P. & Spiteller, G. (1997). 9-Hydroxy-10,12-octadecadienoic acid (9-HODE) and 13-hydroxy-9,11-octadecadienoic. [Link]

-

Le Faouder, P. et al. (2013). Biosynthesis of the Novel Endogenous 15-Lipoxygenase Metabolites N-13-Hydroxy-octodecadienoyl-ethanolamine and 13-Hydroxy-octodecadienoyl-glycerol by Human Neutrophils and Eosinophils. MDPI. [Link]

-

Li, G. et al. (2020). Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway. MDPI. [Link]

-

Nieman, D. C. et al. Metabolomics approach to assessing plasma 13- and 9-hydroxy-octadecadienoic acid and linoleic acid metabolite responses to 75-km cycling. [Link]

-

Pias, E. K. & Awad, J. A. (2017). Functional and pathological roles of the 12- and 15-lipoxygenases. PMC - PubMed Central. [Link]

-

Dennis, E. A. & Norris, P. C. (2015). The octadecanoids: an emerging class of lipid mediators. Biochemical Society Transactions. [Link]

-

He, X. & Szostak, J. W. (2011). Towards Constructing Informational Replicating Systems in Nonenzymatic Environments. Harvard DASH. [Link]

Sources

- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 5. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipoxygenase and cyclooxygenase metabolism: new insights in treatment and chemoprevention of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Linoleic acid - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ahajournals.org [ahajournals.org]

- 11. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 13. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of the Novel Endogenous 15-Lipoxygenase Metabolites N-13-Hydroxy-octodecadienoyl-ethanolamine and 13-Hydroxy-octodecadienoyl-glycerol by Human Neutrophils and Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. portlandpress.com [portlandpress.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Role of Linoleic Acid Hydroperoxide Preformed by Cyclooxygenase-1 or -2 on the Regulation of Prostaglandin Formation from Arachidonic Acid by the Respective Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Structure of Eicosapentaenoic and Linoleic Acids in the Cyclooxygenase Site of Prostaglandin Endoperoxide H Synthase-1* | Semantic Scholar [semanticscholar.org]

- 20. gsartor.org [gsartor.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 9-Hydroxyoctadecanoic Acid (9-HODE) in Plants: From Biosynthesis to Bioactivity

Abstract

9-Hydroxyoctadecanoic acid (9-HODE), a prominent oxidized metabolite of linoleic acid, is ubiquitously present in the plant kingdom. Its formation, driven by both enzymatic and non-enzymatic pathways, is intricately linked to plant physiology, particularly in response to stress. Beyond its role in plants, 9-HODE has garnered significant attention from the biomedical and drug development communities due to its diverse biological activities in mammalian systems. This in-depth technical guide provides a comprehensive overview of the natural sources of 9-HODE in plants, its biosynthetic pathways, and its burgeoning role as a bioactive molecule. We present detailed methodologies for the extraction, purification, and quantification of 9-HODE from plant matrices, including protocols for the critical chiral separation of its enantiomers. Furthermore, this guide delves into the molecular mechanisms underlying 9-HODE's bioactivity, with a focus on its interaction with key cellular targets such as peroxisome proliferator-activated receptors (PPARs) and the G protein-coupled receptor 132 (GPR132). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this multifaceted oxylipin.

Introduction: The Significance of 9-HODE

9-Hydroxyoctadecanoic acid (9-HODE) is a hydroxylated derivative of the omega-6 fatty acid, linoleic acid. Its presence in plants is not merely incidental; it is a key player in the complex network of oxylipin signaling, which governs various aspects of plant growth, development, and defense. The scientific intrigue surrounding 9-HODE has expanded beyond plant biology, as it is now recognized as a potent signaling molecule in mammalian cells with implications in inflammation, cellular proliferation, and metabolic diseases.

This guide aims to bridge the gap between the botanical origins of 9-HODE and its pharmacological potential. By providing a thorough understanding of its natural sources and the methodologies to isolate and analyze it, we empower researchers to explore its therapeutic applications.

Biosynthesis of 9-HODE in Plants: A Dual-Pronged Origin

The formation of 9-HODE in plants is primarily initiated by the oxidation of linoleic acid, which can occur through two distinct mechanisms: enzymatic oxidation and non-enzymatic autoxidation.

Enzymatic Pathway: The Lipoxygenase (LOX) Cascade

The principal enzymatic route for 9-HODE synthesis involves the action of lipoxygenases (LOXs). These non-heme iron-containing dioxygenases catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. In the context of 9-HODE formation, 9-lipoxygenases (9-LOXs) specifically oxygenate linoleic acid at the C-9 position, yielding 9-hydroperoxyoctadecadienoic acid (9-HPODE). This unstable hydroperoxide is then rapidly reduced to the more stable 9-HODE by peroxidases.[1]

Non-Enzymatic Pathway: Autoxidation

In addition to enzymatic processes, 9-HODE can be formed through the non-enzymatic autoxidation of linoleic acid. This process is initiated by reactive oxygen species (ROS), which are often generated in response to environmental stressors such as UV radiation, pathogen attack, or wounding. Autoxidation results in a racemic mixture of 9-HODE and its regioisomer, 13-HODE.

Natural Plant Sources of 9-HODE

9-HODE is widely distributed throughout the plant kingdom, with varying concentrations depending on the plant species, tissue type, and environmental conditions. Vegetable oils are particularly rich sources, but it is also found in seeds, leaves, and other plant parts.

| Plant Source | Tissue/Product | 9-HODE Concentration | Reference(s) |

| Olive Oil | Oil | High | [2] |

| Corn Oil | Oil | High | [2] |

| Soybean Oil | Oil | Moderate | [2] |

| Canola Oil | Oil | Moderate | [2] |

| Barley | Grains | Present | [3] |

| Malt | Processed Grains | Present | [3] |

| Tomato | Fruit | Present | [4] |

| Carthamus oxyacantha | Plant Extract | Present | [5] |

| Artemisia armeniaca | Plant Extract | Present | [5] |

| Discopodium penninervium | Plant Extract | Present | [5] |

| Tree of Heaven (Ailanthus altissima) | Bark Extract | Present | [5] |

Note: "High," "Moderate," and "Present" are qualitative descriptors based on the cited literature. For precise quantitative comparisons, refer to the original research articles.

Methodologies for the Study of 9-HODE from Plant Sources

The accurate and reliable analysis of 9-HODE from complex plant matrices is crucial for both basic research and potential commercial applications. This section provides detailed protocols for the extraction, purification, and quantification of 9-HODE.

Extraction and Purification of 9-HODE from Plant Tissues

The following protocol is a generalized method for the extraction and purification of 9-HODE from plant tissues, which can be adapted based on the specific characteristics of the plant material.

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Solid-Phase Extraction (SPE) C18 cartridges

-

Hexane

-

Ethyl acetate

-

Nitrogen gas stream

-

LC-MS grade solvents

Protocol:

-

Sample Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

-

Lipid Extraction (Bligh & Dyer Method):

-

To the powdered tissue, add a mixture of chloroform:methanol (1:2, v/v) and vortex thoroughly.

-

Add chloroform and 0.9% NaCl solution to achieve a final solvent ratio of chloroform:methanol:water (1:1:0.9, v/v/v).

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids.

-

-

Solid-Phase Extraction (SPE) for Purification:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the lipid extract onto the SPE cartridge.

-

Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

-

Elute the 9-HODE and other fatty acids with a mixture of hexane:ethyl acetate.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.

-

Quantification of 9-HODE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 9-HODE.

Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or acetic acid to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed.

MRM Transitions for 9-HODE:

-

Precursor Ion (Q1): m/z 295.2

-

Product Ion (Q3): A characteristic fragment ion, such as m/z 171.1, is monitored for quantification.[1]

Chiral Separation of 9-HODE Enantiomers

The biological activities of the (S) and (R) enantiomers of 9-HODE can differ significantly. Therefore, their chiral separation is essential for a complete understanding of their roles. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.[6][7]

Protocol for Chiral HPLC:

-

Derivatization (Optional but Recommended): Methylate the carboxylic acid group of 9-HODE using diazomethane or another suitable methylating agent. This can improve chromatographic resolution.

-

Chromatographic System:

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD).

-

Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and a small amount of an alcohol modifier like isopropanol or ethanol. The exact ratio needs to be optimized for the specific column and enantiomers.

-

Detection: A UV detector set to approximately 235 nm, which corresponds to the absorbance maximum of the conjugated diene system in 9-HODE.

-

-

Analysis: Inject the derivatized or underivatized 9-HODE sample onto the chiral column and monitor the elution of the two enantiomers. The elution order of the (S) and (R) enantiomers will depend on the specific chiral stationary phase used.

Biological Activities and Signaling Pathways of 9-HODE

The interest in 9-HODE from a drug development perspective stems from its ability to modulate key signaling pathways in mammalian cells.

Peroxisome Proliferator-Activated Receptors (PPARs)

9-HODE is a known ligand for PPARs, particularly PPARγ.[6] PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism, inflammation, and cellular differentiation. The activation of PPARγ by 9-HODE can lead to a variety of downstream effects, including the modulation of inflammatory responses and the regulation of adipogenesis.

G Protein-Coupled Receptor 132 (GPR132)

9-HODE has been identified as a ligand for GPR132 (also known as G2A). GPR132 is expressed in immune cells and has been implicated in inflammatory processes and atherosclerosis. The interaction of 9-HODE with GPR132 can trigger intracellular signaling cascades, including changes in intracellular calcium levels and the activation of mitogen-activated protein kinases (MAPKs).

Conclusion and Future Perspectives

9-Hydroxyoctadecanoic acid represents a fascinating nexus between plant biochemistry and human pharmacology. Its widespread occurrence in the plant kingdom, coupled with its potent biological activities, makes it a compelling candidate for further investigation in the context of drug discovery and development. The methodologies outlined in this guide provide a robust framework for researchers to explore the natural diversity of 9-HODE and to unravel its full therapeutic potential. Future research should focus on a more extensive quantitative survey of 9-HODE in a broader range of plant species, as well as a deeper exploration of the distinct biological roles of its enantiomers. Such endeavors will undoubtedly pave the way for novel applications of this plant-derived oxylipin in medicine and human health.

References

-

Wikipedia. (2023). 9-Hydroxyoctadecadienoic acid. [Link]

-

Richardson, C. E., Hennebelle, M., Otoki, Y., & Taha, A. Y. (2017). Lipidomic quantitation of oxidized fatty acids in plant and algae oils. Prostaglandins, Leukotrienes and Essential Fatty Acids, 122, 23–30. [Link]

-

Vangaveti, V. N., Baune, B. T., & Kennedy, R. L. (2010). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. Therapeutic Advances in Endocrinology and Metabolism, 1(2), 51–60. [Link]

-

abruzzi. (n.d.). graphviz-scripts. GitHub. [Link]

-

Oliw, E. H. (2014). Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. Methods in Molecular Biology, 1204, 85-95. [Link]

-

Jian, W., et al. (2012). Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS). Journal of visualized experiments : JoVE, (69), e4332. [Link]

-

Kaduce, T. L., et al. (1989). Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells. The Journal of biological chemistry, 264(12), 6823–6830. [Link]

-

Evans, W. A., et al. (2024). 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells. Prostaglandins, leukotrienes, and essential fatty acids, 202, 102635. [Link]

-

Stack Overflow. (2012). laying out a large graph with graphviz. [Link]

-

Graphviz. (2022). dot. [Link]

-

Bhushan, R., & Kumar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 155-166. [Link]

-

Read the Docs. (n.d.). Examples — graphviz 0.21 documentation. [Link]

-

Takahashi, Y., et al. (2011). Comparative and Stability Analyses of 9- and 13-Oxo-octadecadienoic Acids in Various Species of Tomato. Journal of Agricultural and Food Chemistry, 59(24), 12971-12977. [Link]

-

DevTools daily. (n.d.). Free Graphviz / Dot online editor. [Link]

-

Hampel, B., et al. (2006). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. Prostaglandins, Leukotrienes and Essential Fatty Acids, 74(4), 229-239. [Link]

-

Kansas State University. (n.d.). Lipid Profiling Extraction Method for Arabidopsis Leaves. [Link]

-

Spiteller, G., & Spiteller, P. (2000). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). Lipids, 35(9), 953-960. [Link]

-

Gundry, S. (2024). UPDATED: Dr. Gundry's Print-Friendly "Yes" & "No" Food Lists (from the book "Gut Check"). [Link]

-

Gonda, S., et al. (2023). Bioassay-Guided Isolation and Identification of Antibacterial Compounds from Invasive Tree of Heaven Stem and Trunk Bark. International journal of molecular sciences, 24(11), 9295. [Link]

Sources

- 1. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioassay-Guided Isolation and Identification of Antibacterial Compounds from Invasive Tree of Heaven Stem and Trunk Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Dichotomous Role of HODE Isomers in Oxidative Stress Signaling: From Biomarkers to Bioactive Modulators

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of hydroxyoctadecadienoic acids (HODEs), lipid peroxidation products that have evolved in our understanding from mere markers of oxidative damage to critical, isomer-specific signaling molecules. For researchers in drug development and metabolic diseases, dissecting the nuanced roles of individual HODE isomers is paramount for identifying novel therapeutic targets and understanding complex disease pathologies.

Introduction: The Genesis and Significance of HODE Isomers

Under conditions of oxidative stress, the most abundant polyunsaturated fatty acid in human tissues, linoleic acid (LA), undergoes oxidation to form hydroxyoctadecadienoic acids (HODEs).[1][2] This process is not monolithic; it yields a diverse family of regio- and stereoisomers, primarily 9-HODE, 13-HODE, and to a lesser extent, 10-HODE and 12-HODE.[3][4][5][6]

The formation of these isomers can be broadly categorized into two pathways:

-

Enzymatic Production: Cellular enzymes such as lipoxygenases (LOXs) and cyclooxygenases (COXs) generate specific HODE isomers. For instance, 15-lipoxygenase-1 in macrophages predominantly produces 13-HODE, a key player in early atherosclerosis.[1][7]

-

Non-Enzymatic Production: In states of heightened oxidative stress, reactive oxygen species (ROS) mediate free-radical chain reactions or singlet oxygen attacks on linoleic acid, leading to a racemic mixture of various HODE isomers.[1][5][6][8] This non-specific production is often a hallmark of advanced disease states.[1]

The critical insight for researchers is that these structurally similar molecules are not functionally redundant. They exhibit distinct, and often opposing, biological activities by engaging different cellular receptors and signaling cascades. Therefore, simply measuring "total HODEs" is insufficient; an isomer-specific analysis is essential to accurately interpret their role in a given biological context.[5][7]

Part 1: The Core Signaling Dichotomy: 9-HODE vs. 13-HODE

The most extensively studied HODE isomers, 9-HODE and 13-HODE, exemplify the concept of functional divergence. Their opposing roles in inflammation and metabolic signaling are largely dictated by their preferential activation of distinct receptors.

9-HODE: A Pro-Inflammatory Mediator via GPR132

9-HODE is a potent agonist for the G protein-coupled receptor 132 (GPR132), also known as G2A.[1][9][10] In stark contrast, 13-HODE is a much weaker activator of this receptor.[1][9][11] The activation of GPR132 by 9-HODE in immune cells, particularly macrophages, triggers pro-inflammatory signaling cascades. This pathway is strongly implicated in the progression of chronic inflammatory diseases like atherosclerosis, where 9-HODE contributes to a pro-inflammatory macrophage phenotype and the development of fragile, acellular plaques.[1][12]

Caption: 9-HODE signaling cascade via the GPR132 receptor.

13-HODE: A Metabolic and Anti-Inflammatory Regulator via PPARγ

In contrast to its isomer, 13-HODE, particularly the 13(S)-HODE enantiomer, functions as an endogenous ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][7][13][14] PPARγ is a master regulator of lipid metabolism and inflammation. Activation of PPARγ by 13-HODE in macrophages promotes the expression of genes involved in fatty acid uptake and reverse cholesterol transport (e.g., CD36 and FABP4), effectively enhancing the clearance of lipids from the arterial wall.[1][12] This action is considered protective in the early stages of atherosclerosis.[1]

While some studies show that various HODE isomers can bind to PPARγ, their functional outputs differ significantly.[3][4] For instance, certain 9-HODE isomers have been shown to be less effective activators or even to down-regulate PPARγ target gene expression, further highlighting the necessity of isomer-specific investigation.[2][3][4]

Caption: 13-HODE signaling cascade via the nuclear receptor PPARγ.

Comparative Overview: 9-HODE vs. 13-HODE

| Feature | 9-HODE | 13-HODE |

| Primary Receptor | GPR132 (G2A)[1][9] | PPARγ[1][7] |

| Receptor Class | G Protein-Coupled Receptor | Nuclear Receptor |

| Primary Signaling Axis | G-Protein -> PKC/MAPK[11] | Ligand-activated transcription factor[12] |

| Key Biological Outcome | Pro-inflammatory, pro-atherogenic[1][12] | Anti-inflammatory, lipid metabolism regulation[1][12] |

| Relevance in Atherosclerosis | Associated with advanced, unstable plaques[1] | Protective in early lesion formation[1] |

Part 2: Expanding Roles - Ferroptosis and Novel Isomers

Recent research has expanded the functional repertoire of HODEs beyond the GPR132/PPARγ axis, implicating them in other forms of regulated cell death and identifying novel biomarkers.

The Biphasic Role of 13-HODE in Ferroptosis

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[15] Emerging evidence reveals that 13(S)-HODE acts as a biphasic modulator of this process.[16][17]

-

At low concentrations, 13(S)-HODE can be protective, counteracting ferroptosis by promoting the activity of Glutathione Peroxidase 4 (GPX4), a key enzyme that reduces lipid peroxides.[16][17]

-

At high concentrations, 13(S)-HODE can induce ferroptosis by promoting the accumulation of labile iron, thereby enhancing the cell's sensitivity to this death pathway.[16][18]

This dose-dependent duality is a critical consideration for therapeutic strategies targeting ferroptosis in diseases like cancer or neurodegeneration.

Caption: Biphasic modulation of ferroptosis by 13(S)-HODE.

10- and 12-HODE: Biomarkers of Singlet Oxygen Attack

While 9- and 13-HODEs are products of both enzymatic and free-radical pathways, 10- and 12-HODEs are considered more specific products of singlet oxygen-mediated oxidation.[6][19] This distinction is mechanistically important. Studies have identified elevated levels of 10- and 12-(Z,E)-HODE in patients with impaired glucose tolerance, suggesting they could serve as potential early-stage biomarkers for type 2 diabetes.[19][20] Furthermore, like their 9- and 13- counterparts, these isomers have also been shown to possess PPARγ agonist activity.[3][4]

Part 3: A Methodological Framework for HODE Isomer Analysis

The functional divergence among HODE isomers necessitates analytical methods with high specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the robust separation and quantification of individual isomers.[21][22]

General Experimental Workflow

A successful HODE analysis hinges on a meticulous workflow from sample collection to data acquisition. The primary causality behind this multi-step process is the need to isolate low-abundance lipids from a complex biological matrix and separate structurally similar isomers before detection.

Caption: Standard workflow for HODE isomer analysis by LC-MS/MS.

Step-by-Step Protocol: HODE Isomer Quantification via LC-MS/MS

This protocol describes a self-validating system where each step is designed to ensure accuracy and reproducibility.

-

Sample Preparation & Internal Standard Spiking:

-

Action: Collect biological samples (e.g., plasma, cell lysates) and immediately add an antioxidant like BHT and an internal standard (IS), typically a stable isotope-labeled version of the analyte (e.g., d4-9-HODE). Store at -80°C.

-

Causality: Immediate processing and low-temperature storage are critical to prevent artificial, ex vivo lipid peroxidation. The IS is added at the very beginning to account for analyte loss during all subsequent extraction and handling steps, which is the foundation of accurate quantification.

-

-

Lipid Extraction:

-

Action: Perform solid-phase extraction (SPE) or a liquid-liquid extraction to isolate lipids from the aqueous and protein-rich matrix.

-

Causality: This step removes interfering substances (salts, proteins) that can suppress ionization in the mass spectrometer and improves the signal-to-noise ratio.

-

-

Saponification and Reduction (for Total HODE Measurement):

-

Action: To measure the total HODE pool (both free and esterified), the lipid extract is saponified (e.g., with KOH) to hydrolyze HODEs from phospholipids and triglycerides. This is often followed by a reduction step (e.g., with triphenylphosphine) to convert hydroperoxide precursors (HPODEs) to their stable HODE counterparts.[6][19]

-

Causality: In biological systems, a significant portion of HODEs are esterified into complex lipids. Saponification provides a complete picture of the HODE burden. Reduction ensures that unstable precursors are also measured, preventing underestimation.

-

-

Chromatographic Separation (UHPLC):

-

Action: Inject the processed sample onto a UHPLC system equipped with a reversed-phase column (e.g., C18 or a biphenyl phase for enhanced selectivity).[21][22] Use a gradient elution with a mobile phase of acidified water and an organic solvent like acetonitrile or methanol.

-

Causality: This is the most critical step for isomer analysis. Mass spectrometry alone cannot differentiate between isomers like 9-HODE and 13-HODE because they have the same mass-to-charge ratio.[22][23] Chromatographic separation based on small differences in polarity is essential to ensure that each isomer is delivered to the detector at a different time.

-

-

Detection and Quantification (Tandem MS/MS):

-

Action: The column eluent is directed into the mass spectrometer, typically a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode with a negative Electrospray Ionization (ESI) source.[21]

-

MRM Transition: Monitor the specific transition of the deprotonated precursor ion [M-H]⁻ (m/z 295.2) to a characteristic product ion.

-

Causality: MRM provides exceptional sensitivity and specificity. The first quadrupole selects the precursor ion (m/z 295.2), which is then fragmented. The third quadrupole selects a specific fragment ion. This two-stage filtering process eliminates chemical noise and ensures that the detected signal is highly specific to HODEs. Quantification is achieved by comparing the peak area of the endogenous HODE isomer to that of its co-eluting stable isotope-labeled internal standard.

-

Method Comparison: LC-MS/MS vs. ELISA

| Parameter | LC-MS/MS | ELISA |

| Principle | Physicochemical detection based on mass-to-charge ratio after chromatographic separation.[21] | Competitive immunoassay based on antigen-antibody recognition.[21] |

| Specificity | Very High. Can distinguish between regio- and stereoisomers.[21][22] | Lower. Prone to cross-reactivity with structurally similar lipids; may not distinguish isomers.[21] |

| Sensitivity | Very High (pg/mL levels).[21] | High (low ng/mL range).[21] |

| Accuracy & Precision | High, due to the use of internal standards (CV < 15%).[21] | Can be affected by matrix effects and cross-reactivity. |

| Throughput | Lower | Higher |

| Cost | High (instrumentation and expertise) | Lower |

Conclusion and Future Directions

The study of HODE isomers has moved from descriptive toxicology to functional signaling. It is now clear that these oxidized lipids are not merely byproducts of damage but are potent, bioactive molecules with isomer-specific roles in regulating inflammation, metabolism, and cell death. The opposing actions of 9-HODE and 13-HODE via the GPR132 and PPARγ receptors, respectively, provide a compelling example of how subtle structural differences can translate into profound functional divergence.

For professionals in drug development, this complexity presents both a challenge and an opportunity. Future research should focus on:

-

Developing selective agonists or antagonists for receptors like GPR132 to modulate specific inflammatory pathways without interfering with the beneficial metabolic effects of PPARγ activation.

-

Further elucidating the signaling pathways of less-studied isomers like 10- and 12-HODE.

-

Validating the clinical utility of specific HODE isomer profiles as diagnostic or prognostic biomarkers in metabolic and inflammatory diseases.

A deep, mechanistic understanding, coupled with robust, isomer-specific analytical methodologies, will be the key to successfully translating our knowledge of HODE signaling into novel therapeutic strategies.

References

-

Umeno, A., et al. (2020). Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids. Bioscience Reports. Available at: [Link]

-

PubMed. (2020). Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids. PubMed. Available at: [Link]

-

Li, Y., et al. (2018). Specific oxylipins enhance vertebrate hematopoiesis via the receptor GPR132. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Jones, B., et al. (2013). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. Therapeutic Advances in Endocrinology and Metabolism. Available at: [Link]

-

Wikipedia. (n.d.). 9-Hydroxyoctadecadienoic acid. Wikipedia. Available at: [Link]

-

Khoo, B., et al. (2018). 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4. Scientific Reports. Available at: [Link]

-

CiteAb. (2024). Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles. CiteAb. Available at: [Link]

-

Song, Y., et al. (2024). Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles. Cell Death & Disease. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of HODE isomers. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). 13(S)-HODE drives granulosa cell ferroptosis via the linoleic acid metabolism pathway. ResearchGate. Available at: [Link]

-

Piñeiro-Sotelo, M., et al. (2014). Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line. American Journal of Physiology-Cell Physiology. Available at: [Link]

-

ResearchGate. (n.d.). 9-HODE activates the G2A-receptor (GRP132). ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Oxidative stress. Wikipedia. Available at: [Link]

-

Itoh, T., et al. (2008). Structural basis for the activation of PPARγ by oxidized fatty acids. Nature Structural & Molecular Biology. Available at: [Link]

-

PubMed. (2008). Structural basis for the activation of PPARgamma by oxidized fatty acids. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). 9-HODE and NLGly induce calcium transients in Rat Basophilic Leukemia... ResearchGate. Available at: [Link]

-

Umeno, A., et al. (2013). Singlet Oxygen Induced Products of Linoleates, 10- and 12-(Z,E)-Hydroxyoctadecadienoic Acids (HODE), Can Be Potential Biomarkers for Early Detection of Type 2 Diabetes. PLoS One. Available at: [Link]

-

PubMed. (2013). Singlet Oxygen Induced Products of Linoleates, 10- And 12-(Z,E)-hydroxyoctadecadienoic Acids (HODE), Can Be Potential Biomarkers for Early Detection of Type 2 Diabetes. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of HODE isomers. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). 13-Hydroxyoctadecadienoic acid. Wikipedia. Available at: [Link]

-

Wang, Y., et al. (2021). Mechanism of Ferroptosis and Its Role in Disease Development. Frontiers in Cell and Developmental Biology. Available at: [Link]

-

Kepceoğlu, A., et al. (2014). Identification of the Isomers Using Principal Component Analysis (PCA) Method. ResearchGate. Available at: [Link]

-

Iemhoff, J., et al. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Molecules. Available at: [Link]

-

De Klerk, J. M., et al. (2004). An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidative stress - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural basis for the activation of PPARgamma by oxidized fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of Ferroptosis and Its Role in Disease Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. citeab.com [citeab.com]

- 17. Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Singlet Oxygen Induced Products of Linoleates, 10- and 12-(Z,E)-Hydroxyoctadecadienoic Acids (HODE), Can Be Potential Biomarkers for Early Detection of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Singlet oxygen induced products of linoleates, 10- and 12-(Z,E)-hydroxyoctadecadienoic acids (HODE), can be potential biomarkers for early detection of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm [mdpi.com]

An In-depth Technical Guide to Hydroxyoctadecanoic Acid (HODE) as a Biomarker for Lipid Peroxidation

Preamble: Beyond Malondialdehyde—Embracing Specificity in Oxidative Stress Measurement

For decades, the assessment of lipid peroxidation, a cornerstone of oxidative stress research, has been dominated by generalist assays such as those measuring thiobarbituric acid reactive substances (TBARS). While foundational, these methods lack the specificity required to dissect complex biological mechanisms. The field is evolving, demanding biomarkers that not only confirm the occurrence of oxidative damage but also provide insights into its origin, enzymatic or non-enzymatic, and its specific downstream signaling consequences.

This guide focuses on Hydroxyoctadecanoic Acids (HODEs), the stable oxidation products of linoleic acid, the most abundant polyunsaturated fatty acid in many tissues and lipoproteins.[1][2] HODEs are not merely inert byproducts of damage; they are potent signaling molecules implicated in a spectrum of pathologies, from atherosclerosis to cancer.[1][2] Understanding their formation, isomer-specific functions, and precise quantification is paramount for researchers, clinicians, and drug development professionals seeking to unravel and modulate the complex interplay of lipid metabolism and oxidative stress. This document serves as a technical primer and a practical guide to leveraging HODEs as specific, informative, and actionable biomarkers.

Section 1: The Genesis of HODEs—A Tale of Two Pathways

The journey from the essential fatty acid linoleic acid (LA) to the signaling molecule HODE begins with the formation of unstable hydroperoxy-octadecadienoic acid (HPODE) intermediates, which are then rapidly reduced to the more stable HODE alcohols.[1][3] The critical distinction lies in how this initial oxidation occurs, as it dictates the specific isomer of HODE produced, providing a chemical fingerprint of the underlying biological process.

The Non-Enzymatic Pathway: A Signature of Uncontrolled Oxidative Stress

Free radical-mediated oxidation (autoxidation) of linoleic acid is a hallmark of significant oxidative stress, where the cellular antioxidant defenses are overwhelmed. This stochastic process generates a racemic mixture (approximately equal amounts of S and R stereoisomers) of 9-HODE and 13-HODE.[1][4]

-

Mechanism: Reactive oxygen species (ROS) abstract a hydrogen atom from the C11 position of linoleic acid, creating a pentadienyl radical. Oxygen then attacks at either the C9 or C13 position, leading to the formation of 9-HPODE and 13-HPODE, which are subsequently reduced.[5]

-

Biomarker Significance: A 9-HODE/13-HODE ratio approaching 1:1, along with a racemic mix of enantiomers, strongly indicates a non-enzymatic, free-radical-driven process.[1] Furthermore, free-radical oxidation specifically generates geometric isomers, 9-(E,E)-HODE and 13-(E,E)-HODE, which are not typically formed by enzymatic or singlet oxygen pathways, making them highly specific markers of radical-mediated damage.[6][7]

The Enzymatic Pathway: A Reflection of Regulated Biological Activity

In contrast to the random nature of autoxidation, enzymatic oxidation is highly specific, both in the position of oxygenation and the resulting stereochemistry.

-

Lipoxygenases (LOXs): These are the primary enzymes responsible for HODE synthesis. Human 15-lipoxygenase-1 (15-LOX-1), for instance, almost exclusively metabolizes linoleic acid to 13(S)-HODE.[1] Conversely, other lipoxygenases can produce 9(S)-HODE.[4] This stereospecificity is a crucial diagnostic tool.

-

Cyclooxygenases (COX-1 and COX-2): While best known for prostaglandin synthesis from arachidonic acid, COX enzymes can also metabolize linoleic acid, predominantly to 9(R)-HODE.[4]

-

Cytochrome P450 (CYP) Enzymes: These microsomal enzymes can produce a mixture of 9-HODE and 13-HODE, typically with a predominance of the R stereoisomer.[4]

The distinction between these pathways is not merely academic; it is fundamental to interpreting HODE data. For example, in the context of atherosclerosis, early lesions show a predominantly enzymatic HODE profile (high 13-HODE), suggesting a role for 15-LOX-1, whereas advanced, unstable plaques exhibit a non-enzymatic pattern, reflecting overwhelming oxidative stress.[1]

Caption: Formation of HODE isomers from Linoleic Acid.

Section 2: The Dichotomy of HODE Isomers in Cellular Signaling

HODEs are potent lipid mediators that exert distinct, and sometimes opposing, biological effects by engaging with specific cellular receptors. The functional outcome often depends on which isomer, 9-HODE or 13-HODE, is predominant.

-

9-HODE: A Pro-Inflammatory Mediator: 9-HODE is a potent agonist for the G protein-coupled receptor GPR132 (also known as G2A).[1][8] Activation of GPR132, which is highly expressed in macrophages within atherosclerotic plaques, is linked to pro-inflammatory responses and a block in the G2/M phase of the cell cycle.[1] This action contributes to the progression of inflammation in late-stage atherosclerosis.[1]

-

13-HODE: A Modulator of Metabolism and Inflammation: In contrast, 13-HODE is a much weaker activator of GPR132.[1][8] Its effects are predominantly mediated through the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that governs lipid metabolism and inflammation.[1] 13(S)-HODE, the enzymatic product of 15-LOX-1, is a ligand for PPARγ.[9] Activation of PPARγ by 13-HODE in early atherosclerosis can be protective, promoting the clearance of lipids from the arterial wall.[1]

Both 9-HODE and 13-HODE can also interact with other receptors like Transient Receptor Potential Vanilloid 1 (TRPV1), which is involved in pain perception.[4][8] This differential receptor engagement underscores the necessity of isomer-specific quantification to correctly interpret the biological message.

Caption: Differential signaling pathways of 9-HODE and 13-HODE.

Section 3: Analytical Methodologies—The Pursuit of Precision

Accurate HODE quantification in complex biological matrices is challenging. The choice of analytical method is critical for obtaining reliable and meaningful data.

A Comparative Overview of Techniques

| Method | Principle | Advantages | Disadvantages |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and quantification.[10] | Gold Standard: High sensitivity, high specificity, ability to resolve and quantify individual isomers (e.g., 9- vs. 13-HODE), and multiplexing capability.[3][10] | Requires expensive instrumentation, skilled personnel, and rigorous method development.[10] |

| GC-MS | Chromatographic separation of volatile compounds followed by mass-based detection. | High chromatographic resolution. | Requires chemical derivatization to make HODEs volatile, which can introduce variability and increase sample preparation time.[3][10] |

| Immunoassay (ELISA) | Antibody-based detection using competitive binding.[11] | High throughput, relatively inexpensive, does not require extensive instrumentation. | Prone to cross-reactivity with structurally similar lipids, leading to a lack of specificity; often cannot distinguish between isomers.[3][11] |

Expert Judgement: For research and drug development applications where isomer-specific data is crucial for mechanistic insights, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only acceptable method. Its ability to differentiate isomers like 9-HODE and 13-HODE is non-negotiable for accurate biological interpretation.

Field-Proven Protocol: Quantification of Total HODEs in Human Plasma via LC-MS/MS

This protocol describes a robust, self-validating system for measuring total (free and esterified) 9-HODE and 13-HODE. The inclusion of an isotope-labeled internal standard is a mandatory quality control step that corrects for variations in sample recovery and matrix-induced ion suppression, ensuring trustworthiness of the final quantitative data.

3.2.1 Critical First Step: Sample Collection and Handling

Causality: The primary source of error in HODE analysis is artificial, ex vivo oxidation of linoleic acid after sample collection. This protocol is designed to mitigate this risk from the outset.

-

Anticoagulant: Collect whole blood into tubes containing EDTA.

-

Immediate Processing: Process samples on ice as quickly as possible. Centrifuge at 1,000-2,000 x g for 10-15 minutes at 4°C to separate plasma.[12]

-

Antioxidant Fortification: Immediately transfer the plasma supernatant to a clean polypropylene tube containing an antioxidant solution. A common and effective choice is a combination of butylated hydroxytoluene (BHT) and diethylenetriaminepentaacetic acid (DTPA).[11]

-

Expert Insight: BHT is a radical-trapping antioxidant that terminates lipid peroxidation chain reactions. DTPA is a metal chelator that sequesters transition metals like iron, which can catalyze the formation of ROS. This dual approach provides robust protection.

-

-

Storage: Snap-freeze the stabilized plasma and store at -80°C until analysis.[11] Avoid repeated freeze-thaw cycles.

3.2.2 Sample Preparation: Hydrolysis and Liquid-Liquid Extraction (LLE)

Causality: Over 90% of HODEs in circulation are esterified within complex lipids like triglycerides and phospholipids.[13] To measure the total HODE pool, a hydrolysis step (saponification) is essential to liberate the HODE molecules.

-

Thawing & Aliquoting: Thaw frozen plasma samples on ice. Aliquot 50-100 µL of plasma into a silanized glass tube.

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 13-HODE-d4) to every sample, calibrator, and quality control (QC) sample.[11]

-

Self-Validation Principle: The internal standard co-elutes with the analyte but is differentiated by mass. Any loss during extraction or suppression during ionization will affect the analyte and the internal standard proportionally. The ratio of the analyte peak area to the internal standard peak area is used for quantification, thereby correcting for these variations.

-

-

Alkaline Hydrolysis (Saponification): Add methanolic potassium hydroxide (KOH) to a final concentration of 0.2 M to release esterified HODEs.[3][11] Incubate for 30 minutes at 37°C.[11]

-

Acidification: Cool samples on ice and neutralize the reaction by adding an acid (e.g., 1 N HCl) to a final pH of ~3-4.[11] This step protonates the carboxylic acid group of the HODEs, making them less water-soluble and facilitating their extraction into an organic solvent.

-

Liquid-Liquid Extraction (LLE): Add an appropriate organic extraction solvent (e.g., ethyl acetate or a hexane/isopropanol mixture).[10][11] Vortex vigorously for 2-3 minutes to ensure thorough mixing and partitioning of the lipids into the organic phase.[10]

-

Phase Separation: Centrifuge at 2,000 x g for 5 minutes at room temperature to achieve a clean separation of the upper organic layer and the lower aqueous layer.[10][14]

-

Solvent Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen.[10][11]

-

Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50% methanol/water).[10][11] This step ensures the sample is fully dissolved in a solvent compatible with the LC system and concentrates the analyte for improved sensitivity.

3.2.3 LC-MS/MS Analysis

Causality: Chromatographic separation is essential to resolve 9-HODE and 13-HODE before they enter the mass spectrometer. Tandem mass spectrometry (MS/MS) provides the specificity needed to quantify the analytes without interference from other molecules in the complex sample matrix.

| Parameter | Typical Setting | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent separation of these hydrophobic molecules based on subtle differences in polarity. |

| Mobile Phase A | Water + 0.1% Formic Acid | The acid aids in protonation of the analytes for positive ion mode or maintains an acidic environment for negative ion mode, improving chromatographic peak shape. |

| Mobile Phase B | Acetonitrile/Isopropanol + 0.1% Formic Acid | Strong organic solvent to elute the HODEs from the C18 column. |

| Flow Rate | 0.3 - 0.4 mL/min | Optimized for analytical-scale columns to ensure efficient separation and good peak shape. |

| Gradient | Start at ~50% B, ramp to 95-100% B | A gradient elution is necessary to first elute more polar interferences and then elute the tightly-bound HODEs, ensuring good separation and clean-up. |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | HODEs readily form a stable [M-H]⁻ ion by losing the proton from the carboxylic acid group. |

| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides ultimate specificity and sensitivity by monitoring a specific precursor ion -> product ion transition for each analyte. |

| MRM Transitions | 9/13-HODE: m/z 295.2 -> 171.1 or 113.113-HODE-d4 (IS): m/z 299.2 -> 175.1 | The precursor is the deprotonated molecule [M-H]⁻. The product ions result from characteristic fragmentation of the HODE molecule upon collision-induced dissociation.[3] |

3.2.4 Data Analysis and Quality Control

-

Calibration Curve: Prepare a set of calibrator standards with known concentrations of 9-HODE and 13-HODE and a fixed concentration of the internal standard. Process these alongside the unknown samples. Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against concentration.

-

Quantification: Determine the concentration of HODEs in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

QC Checks: Include at least two levels of QC samples (low and high concentration) in each analytical run. The calculated concentrations of these QCs must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) for the run to be considered valid. This is a critical self-validating step.

Caption: Experimental workflow for HODE quantification.

Section 4: Interpreting HODE Data—From Concentration to Conclusion

Obtaining a number is not the end of the analysis; it is the beginning of the interpretation. The context is critical.

| Finding | Potential Interpretation | Key Consideration |

| Elevated Total HODEs | General increase in lipid peroxidation and oxidative stress.[15] | Compare to a relevant control group. HODE levels can be elevated in numerous conditions like atherosclerosis, diabetes, and inflammatory diseases.[2][4] |

| Ratio of 9-HODE / 13-HODE ≈ 1 | Suggests a predominantly non-enzymatic, free radical-mediated process.[1] | This is a strong indicator of uncontrolled oxidative stress, often seen in advanced disease states.[1] |

| Ratio of 9-HODE / 13-HODE << 1 | Suggests a predominantly enzymatic process, likely involving 15-LOX-1.[1] | This pattern is characteristic of regulated biological processes and may be observed in early-stage disease or specific cellular responses.[1] |

| Presence of (E,E) geometric isomers | Confirms free radical-mediated oxidation. | These isomers are specific products of autoxidation and are powerful confirmatory biomarkers.[6] |

| High enantiomeric excess (e.g., >70% S) | Confirms an enzymatic origin. | Chiral chromatography is required to determine enantiomeric excess, providing the highest level of detail on the formation pathway.[13] |

Reported Concentrations: Absolute concentrations can vary significantly between species and individuals. For reference, total HODE (tHODE) concentrations in healthy human plasma have been reported to be approximately 76.5 nM.[16] In one study on rat plasma, mean concentrations were 57.8 nM for 9-HODE and 123.2 nM for 13-HODE.[3] These values should be used as a general guide, and it is imperative that each laboratory establishes its own reference ranges.

Conclusion

Hydroxyoctadecanoic acids have transitioned from being simple indicators of lipid damage to being recognized as complex signaling molecules that provide a nuanced view of oxidative stress. The ability to distinguish between different HODE isomers via robust LC-MS/MS methodology allows researchers to probe the origins of oxidative stress (enzymatic vs. non-enzymatic) and its specific downstream consequences. By adopting the rigorous, self-validating analytical principles outlined in this guide, scientists and drug developers can confidently employ HODEs as specific and powerful biomarkers, paving the way for a deeper understanding of disease and the development of more targeted therapeutic interventions.

References

- A Comparative Analysis of the Pro-inflammatory Effects of 9-HODE and 13-HODE. Benchchem.

-

Jackson, C. L., & Yudkin, J. S. (2011). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. Diab Vasc Dis Res, 8(3), 165-73. Available at: [Link]

-

9-Hydroxyoctadecadienoic acid. Wikipedia. Available at: [Link]

-

Kim, Y. J., & Park, T. (2024). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. Metabolites, 14(1), 31. Available at: [Link]

- A Comparative Guide to the Inter-Laboratory Validation of 9-HODE Quantification Methods. Benchchem.

-

Yoshida, Y., Umeno, A., & Shichiri, M. (2013). Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo. Journal of Clinical Biochemistry and Nutrition, 52(1), 9–16. Available at: [Link]

-

Yoshida, Y., Niki, E., & Noguchi, N. (2004). Detection of lipid peroxidation in vivo: total hydroxyoctadecadienoic acid and 7-hydroxycholesterol as oxidative stress marker. Journal of nutritional science and vitaminology, 50(5), 329-33. Available at: [Link]

-

Yoshida, Y., Umeno, A., & Shichiri, M. (2013). Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo. J-Stage, 52(1), 9-16. Available at: [Link]

-

Liu, T., et al. (2013). Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS). Journal of agricultural and food chemistry, 61(32), 7755-62. Available at: [Link]

-

Wang, M., et al. (2018). Simultaneous measurement of four hydroxyoctadecadienoic acid isomers in meat products by normal-phase high performance liquid chromatography. Food Science and Technology, 38(4), 666-672. Available at: [Link]

-

Yoshida, Y. (2005). Bio-markers of lipid peroxidation in vivo: hydroxyoctadecadienoic acid and hydroxycholesterol. BioFactors, 27(1-4), 187-95. Available at: [Link]

-

Murotomi, K., et al. (2023). Structures and formation mechanism of hydroxyoctadecadienoic acid (HODE), an oxidation product derived from linoleic acid. ResearchGate. Available at: [Link]

-

Structures of hydroxyoctadecadienoic acids (HODEs) and other C-18 polyunsaturated fatty acids. ResearchGate. Available at: [Link]

- Quality control measures for reliable 9-HODE measurements. Benchchem.

-

Jahns, F., & Spiteller, G. (2004). An update on products and mechanisms of lipid peroxidation. Redox Report, 9(2), 75-81. Available at: [Link]

-

Grau, R., et al. (2014). Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line. American journal of physiology. Cell physiology, 307(6), C549-61. Available at: [Link]

-

Peroxidation products of linoleic acid. 10 and 12-HPODEs in blue box. ResearchGate. Available at: [Link]

-

Nieman, D. C., et al. (2014). Metabolomics approach to assessing plasma 13- and 9-hydroxy-octadecadienoic acid and linoleic acid metabolite responses to 75-km cycling. American journal of physiology. Regulatory, integrative and comparative physiology, 307(3), R287-95. Available at: [Link]

-

Vu, D. T., et al. (2017). Enzymatic and Non-Enzymatic Mechanisms Contribute to Lipid Oxidation During Seed Aging. Plant and Cell Physiology, 58(6), 1095-1108. Available at: [Link]

-

Schieberle, P., & Hofmann, T. (2003). Characterization and quantification of free and esterified 9- and 13-hydroxyoctadecadienoic acids (HODE) in barley, germinating barley, and finished malt. Journal of agricultural and food chemistry, 51(10), 2969-76. Available at: [Link]